![molecular formula C22H15Cl2N3O2 B2418378 3-[2-Chlor-4-(4-chlorphenoxy)phenyl]-N-phenyl-1H-pyrazol-1-carboxamid CAS No. 321522-24-1](/img/structure/B2418378.png)

3-[2-Chlor-4-(4-chlorphenoxy)phenyl]-N-phenyl-1H-pyrazol-1-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide” is a halogenated salicylanilide . Salicylanilides are known for their wide variety of biological properties, including potent antifungal and antibacterial activity . They have shown activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Synthesis Analysis

The synthesis of this compound involves several steps. The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving 82% yield .

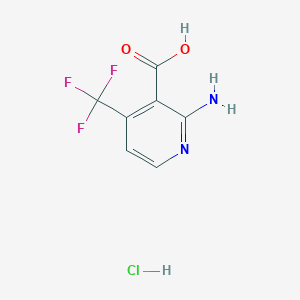

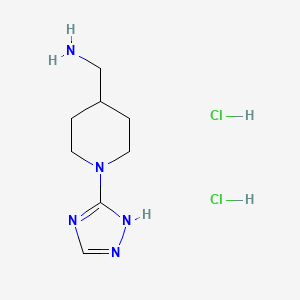

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include salicylic acid iodination and the reaction of 3,5-diiodosalicylic acid with aminoether . These reactions were key stages in the synthesis process .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular mass, and structural formula . The compound is a white, odourless, fine crystalline powder .

Wissenschaftliche Forschungsanwendungen

Antimalaria-Aktivität:

ATSA hat vielversprechende antimalaria-Aktivität gezeigt. In-vitro-Studien mit Plasmodium falciparum-Stämmen (3D7 und W2) ergaben inhibitorische Konzentrationen (IC50) von 11,47 ng/ml (3D7) und 1,45 ng/ml (W2) gegenüber ATS (Artesunat) mit einem Selektivitätsindex von 2180,91 (3D7). In-vivo-Tests an Mäusen, die mit P. berghei ANKA, Lumefantrin-resistenten und Piperaquine-resistenten Stämmen infiziert waren, zeigten signifikante antimalaria-Effekte .

Chitinase-Inhibition:

ATSA wurde als effizienter Inhibitor von Chitinase in Onchocerca identifiziert. Diese Eigenschaft macht es relevant für die Bekämpfung parasitärer Infektionen und rechtfertigt weitere Untersuchungen .

Antivirales Potenzial:

Obwohl nicht umfassend untersucht, könnten ATSA-Derivate möglicherweise antivirale Aktivität aufweisen. Ähnliche Verbindungen wurden auf ihre Auswirkungen auf RNA- und DNA-Viren untersucht .

Biotherapie und kovalente Verknüpfung:

ATSA ist ein Hybridmolekül, das durch kovalente Verknüpfung von Artesunat (ATS) und 3-Chlor-4-(4-chlorphenoxy)anilin (ANI) synthetisiert wird. Dieses Konzept der kovalenten Biotherapie eröffnet Möglichkeiten für die Entwicklung neuer Medikamente .

Toxizitäts- und Sicherheitsprofil:

ATSA zeigt keine akute orale Toxizität bei Mäusen und hat eine hohe intestinale Absorptionsrate (>95%). Es zeigt jedoch mittelstarke Hemmrisiken für den humanen Ether-a-go-go-Related Gene (hERG) K+-Kanal. Präklinische und klinische Studien werden empfohlen, um seine Sicherheit und Wirksamkeit zu bewerten .

Chemische Synthese und Struktur:

Die chemische Struktur von ATSA beinhaltet eine kovalente Verknüpfung zwischen ATS und ANI. Die Summenformel lautet C12H8Cl2NO2 und seine Synthese wurde effizient erreicht .

Wirkmechanismus

Target of Action

The primary target of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes in fungi .

Mode of Action

The compound acts as an inhibitor of sterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol, a critical component of fungal cell membranes . This disruption in ergosterol synthesis leads to an accumulation of 14α-methyl sterols, which alters the structure and function of the fungal cell membrane, leading to fungal growth inhibition .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to changes in membrane fluidity and permeability, ultimately resulting in fungal cell death .

Result of Action

The inhibition of ergosterol synthesis by the compound leads to the accumulation of 14α-methyl sterols, causing changes in the structure and function of the fungal cell membrane . This results in the inhibition of fungal growth and can lead to the death of the fungal cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, it has been noted that the compound has low soil mobility due to strong adsorption to soil particles . This could potentially affect its distribution and bioavailability in an environmental context. Furthermore, the compound is classified as very toxic to aquatic life with long-lasting effects , indicating that its use must be carefully managed to minimize environmental impact.

Safety and Hazards

According to the classification provided by companies to ECHA in REACH registrations, this substance is very toxic to aquatic life with long-lasting effects and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapours, contact with skin, eyes, and clothing, ingestion, and inhalation .

Zukünftige Richtungen

Given the wide variety of biological properties of salicylanilides, future research could focus on exploring their potential applications in medical and pharmaceutical fields. For instance, their potent antifungal and antibacterial activity could be leveraged to develop new treatments for infections caused by gram-positive pathogens .

Biochemische Analyse

Biochemical Properties

The compound 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the enzyme sterol 14alpha-demethylase (EC 1.14.13.70), which is involved in the biosynthesis of ergosterol . This interaction is believed to be due to the compound’s triazole group .

Cellular Effects

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote apoptosis and autophagy of gastric cancer cells by suppressing the PI3K/Akt/mTOR pathway . It also triggers apoptosis and cell cycle arrest in multiple myeloma by enhancing responses to DNA damage .

Molecular Mechanism

At the molecular level, 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide exerts its effects through various mechanisms. It binds to the enzyme sterol 14alpha-demethylase, inhibiting its activity and thereby disrupting the biosynthesis of ergosterol . This binding interaction is likely facilitated by the compound’s triazole group .

Dosage Effects in Animal Models

In animal models, the effects of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide have been found to vary with dosage. For instance, in a study using P. berghei ANKA strain, lumefantrine resistant (LuR), and piperaquine resistant (PQR) P. berghei lines, the in vivo activity of the compound was above 40% with effective dosage-50 (ED 50) of 4.211, 2.601, and 3.875 mg/kg body weight respectively .

Metabolic Pathways

It is known to inhibit the enzyme sterol 14alpha-demethylase, which plays a crucial role in the biosynthesis of ergosterol .

Eigenschaften

IUPAC Name |

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenylpyrazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2N3O2/c23-15-6-8-17(9-7-15)29-18-10-11-19(20(24)14-18)21-12-13-27(26-21)22(28)25-16-4-2-1-3-5-16/h1-14H,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKMNLCJDWARTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2418295.png)

![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-4-carboxamide](/img/structure/B2418296.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2418304.png)

![N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2418309.png)

![2-(5-Bromothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2418310.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2418311.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2418314.png)